3-Chloro-4-methylphenylisocyanide chemical properties
3-Chloro-4-methylphenylisocyanide chemical properties
CAS: 112675-35-1 | Formula: C₈H₆ClN | MW: 151.59 g/mol
Executive Summary
3-Chloro-4-methylphenylisocyanide (also known as 3-chloro-4-methylphenyl isonitrile) is a specialized C1 building block used primarily in diversity-oriented synthesis (DOS). Unlike its isocyanate counterpart (–N=C=O), which acts as an electrophile, the isocyanide functionality (–N≡C) exhibits unique "divalent" carbon reactivity. It serves as a radical acceptor and a key component in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.
This guide details the synthesis, handling, and application of this reagent.[1] Researchers must note that isocyanides are potent odorants and potential respiratory sensitizers; strict adherence to fume hood protocols is non-negotiable.
Physicochemical Profile
| Property | Data | Notes |
| Structure | Ar–N≡C | Terminal isocyanide on a 3-Cl, 4-Me substituted phenyl ring.[2] |
| Appearance | Off-white solid or oil | Low melting point; often handled as a liquid. |
| Odor | Pungent, Acrid | Detectable at ppb levels. "Horrible" is the standard descriptor. |
| Solubility | DCM, THF, MeOH | Hydrophobic; poor water solubility. |
| Reactivity | Alpha-Addition | Reacts with electrophiles and nucleophiles at the same carbon. |
| Stability | Acid Sensitive | Hydrolyzes back to formamide/amine in acidic aqueous media. |
Synthetic Protocol: Preparation from Aniline
Commercially available 3-chloro-4-methylphenylisocyanide is rare and expensive. The standard laboratory protocol involves a two-step sequence starting from the abundant precursor 3-chloro-4-methylaniline (CAS 95-74-9).
Step 1: Formylation
Objective: Convert the primary amine to the N-formamide.
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Reagents: 3-Chloro-4-methylaniline (1.0 equiv), Ethyl formate (excess) or Formic acid/Acetic anhydride (1:1 mixed anhydride).
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Procedure (Ethyl Formate Reflux):
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Dissolve aniline in ethyl formate (0.5 M concentration).
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Reflux for 12–16 hours. Monitor by TLC (amine spot disappearance).
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Concentrate in vacuo. The resulting solid is usually pure enough for Step 2.
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Yield Target: >90%.[3]
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Step 2: Dehydration (The Burgess or POCl₃ Method)
Objective: Dehydrate the formamide to the isocyanide. Caution: This step generates the foul-smelling product.[4] All glassware must be decontaminated immediately after use.
Protocol (POCl₃/Et₃N Method):
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Setup: Flame-dried 3-neck flask, N₂ atmosphere, -78°C cooling bath (or 0°C if strictly controlled).
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Dissolution: Dissolve N-(3-chloro-4-methylphenyl)formamide (1.0 equiv) and Triethylamine (Et₃N, 5.0 equiv) in anhydrous DCM (0.2 M).
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Addition: Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 equiv) over 30 minutes. Maintain temp < 0°C.
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Reaction: Stir at 0°C for 1 hour. The solution typically turns brown/orange.
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Quench: Pour mixture into an ice-cold saturated Na₂CO₃ solution (buffered quench is critical to prevent acid hydrolysis of the isocyanide).
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Extraction: Extract with DCM (3x). Wash combined organics with brine.[5]
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Purification: Flash chromatography (Silica, Hexanes/EtOAc + 1% Et₃N). The triethylamine prevents silica-induced hydrolysis.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis of the target isocyanide from its aniline precursor.[5][6]
Application: The Ugi 4-Component Reaction (U-4CR)
The primary utility of 3-chloro-4-methylphenylisocyanide is in the synthesis of peptidomimetic scaffolds via the Ugi reaction. This reaction couples an amine, an aldehyde, a carboxylic acid, and the isocyanide in a "one-pot" procedure.
Mechanism & Logic
The reaction is driven by the unique ability of the isocyanide carbon to act as a nucleophile (attacking the iminium ion) and then immediately as an electrophile (accepting the carboxylate).
Experimental Protocol (U-4CR)
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Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction.
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Concentration: High concentration (1.0 M) favors the reaction.
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Sequence:
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Add Aldehyde (1.0 equiv) and Amine (1.0 equiv) to the vial. Stir 30 min to pre-form the imine (dehydrating agents like Na₂SO₄ are optional but helpful).
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Add Carboxylic Acid (1.0 equiv).[5]
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Add 3-Chloro-4-methylphenylisocyanide (1.0 equiv) last.
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Conditions: Stir at Room Temperature for 12–24 hours.
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Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.
Mechanistic Pathway Diagram
Figure 2: The Ugi reaction mechanism, highlighting the critical Mumm Rearrangement step.[7]
Safety & Decontamination (Critical)
The Odor Hazard
Isocyanides are notorious for their vile odor, described as "Godzilla's gym sock." The smell clings to clothing and skin for days.
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Containment: ALL work must be done in a high-efficiency fume hood.
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Double-Gloving: Wear two pairs of nitrile gloves. Discard the outer pair inside the hood before exiting.
Decontamination Protocol
Do not wash isocyanide-contaminated glassware directly in the sink.
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The "Kill Bath": Prepare a bath of Acetone : Bleach (10:1) or dilute Hydrochloric Acid (1 M).
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Soak: Submerge all glassware, syringes, and stir bars in the bath for 2 hours.
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Chemistry: Acid hydrolyzes the isocyanide back to the amine (smells like aniline, manageable) and formic acid. Bleach oxidizes it to the isocyanate (less volatile).
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Disposal: Dispose of the neutralized liquid as hazardous organic waste.
References
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Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965, pp. 472-484. Link
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Ugi Reaction Mechanism: Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, vol. 39, no. 18, 2000, pp. 3168-3210. Link
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Dehydration Protocol (Burgess/POCl3): Cretton-Scott, E., et al. "Synthesis of Isocyanides." Organic Syntheses, Coll.[8] Vol. 10, 2004, p. 505. Link
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Safety Data (Aniline Precursor): PubChem. "3-Chloro-4-methylaniline." National Library of Medicine. Link
Sources
- 1. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 2. chiralen.com [chiralen.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [open.bu.edu]
